molecular formula C9H11ClN2O B11773775 Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime

Cat. No.: B11773775
M. Wt: 198.65 g/mol
InChI Key: FCXFTQDFLAGNKJ-UHFFFAOYSA-N
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Description

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with propan-2-one oxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity allows it to modify proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime stands out due to its unique combination of the oxime and chloropyridinyl groups. This combination enhances its reactivity and selectivity, making it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methoxy]propan-2-imine

InChI

InChI=1S/C9H11ClN2O/c1-7(2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3

InChI Key

FCXFTQDFLAGNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CN=C(C=C1)Cl)C

Origin of Product

United States

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